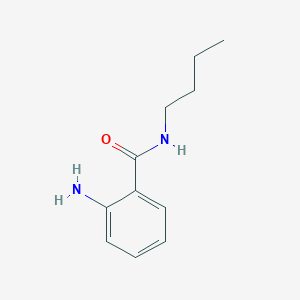

2-amino-N-butylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZDMUOYQBHOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293251 | |

| Record name | 2-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10494-82-3 | |

| Record name | 2-Amino-N-butylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10494-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 88051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10494-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-amino-N-butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway and reaction mechanism for 2-amino-N-butylbenzamide, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic route, reaction mechanism, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities and applications as precursors in the synthesis of heterocyclic compounds such as quinazolinones. The primary and most efficient method for the synthesis of 2-amino-N-alkylbenzamides is the reaction of isatoic anhydride with the corresponding primary amine. This method is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Synthesis Pathway and Mechanism

The principal synthesis pathway for this compound involves the aminolysis of isatoic anhydride with n-butylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General synthesis pathway for this compound.

Reaction Mechanism

The reaction mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking one of the carbonyl carbons of isatoic anhydride. Based on studies of similar reactions, the attack predominantly occurs at the C4 carbonyl group (the one adjacent to the nitrogen atom in the anhydride ring)[1].

-

Ring Opening: This nucleophilic attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide.

-

Product Formation: The loss of carbon dioxide results in the formation of the final product, this compound.

The following diagram illustrates the proposed mechanism:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for similar 2-aminobenzamide derivatives.[2][3][4]

Materials:

-

Isatoic anhydride

-

n-Butylamine

-

Dimethylformamide (DMF) or Isopropyl alcohol

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Amine: To the stirred solution, add n-butylamine (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic, so the addition should be controlled.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50°C, for a period of 2 to 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[3] Alternatively, recrystallization from a suitable solvent system like dichloromethane and hexane can be employed to obtain the pure product.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for analogous compounds.

| Parameter | Value | Reference |

| Reactant Ratio | Isatoic Anhydride : n-Butylamine (1 : 1 to 1 : 1.1) | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 50°C | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 35-45% (representative for similar alkylamines) | [3] |

| Purification Method | Flash column chromatography / Recrystallization | [3] |

Note: The yield is an estimate based on the synthesis of 2-amino-N-propylbenzamide and may vary for this compound.

Logical Workflow

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from isatoic anhydride and n-butylamine is a robust and straightforward method. The reaction proceeds through a well-understood mechanism involving nucleophilic attack and decarboxylation. The provided experimental protocol, adapted from established procedures for similar compounds, offers a reliable starting point for laboratory synthesis. The expected yields, while moderate, can likely be optimized by adjusting reaction conditions such as solvent, temperature, and reaction time. This technical guide provides the necessary information for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-N-butylbenzamide

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-N-butylbenzamide, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound is an organic compound featuring a benzamide structure substituted with an amino group and an N-butyl group.[1] Its chemical and physical characteristics are fundamental for its application in research and development.

Identification and Structural Details

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 10494-82-3[1][2] |

| Molecular Formula | C₁₁H₁₆N₂O[1][3] |

| Molecular Weight | 192.26 g/mol [1][3] |

| Canonical SMILES | CCCCNC(=O)C1=CC=CC=C1N[1] |

| InChI | InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14)[1] |

| InChIKey | MXZDMUOYQBHOCH-UHFFFAOYSA-N[1] |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3-AA | 1.8 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[4] |

| Rotatable Bond Count | 4 | Guidechem[4] |

| Complexity | 182 | PubChem[1] |

| Normal Boiling Point (Tboil) | 656.08 K | Cheméo (Joback Calculated)[5] |

| Enthalpy of Vaporization (ΔvapH°) | 65.55 kJ/mol | Cheméo (Joback Calculated)[5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.797 | Cheméo (Crippen Calculated)[5] |

| Water Solubility (log10WS) | -2.82 | Cheméo (Crippen Calculated)[5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of isatoic anhydride with n-butylamine.[6] This procedure is outlined below.

Materials:

-

Isatoic anhydride

-

n-Butylamine

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

To a solution of isatoic anhydride (5 mmol, 816 mg) in DMF (25 mL), add n-butylamine (5 mmol).[6]

-

Stir the reaction mixture at 50°C in the air for 3 hours.[6]

-

Monitor the reaction for completion using thin-layer chromatography (TLC).

-

Upon completion, dilute the solution with ethyl acetate (125 mL).[6]

-

Wash the organic layer several times with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel.[6]

-

Perform recrystallization using dichloromethane and ice-cold hexane to afford the pure this compound.[6]

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.[6]

-

High-Resolution Mass Spectrometry (HRMS): This technique is employed to confirm the elemental composition and molecular weight of the compound.[6]

-

Melting Point Analysis: The melting point is a crucial indicator of purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. This compound | C11H16N2O | CID 258758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-n-butyl-benzamide | 10494-82-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Amino-N-t-butylbenzamide (CAS 1203-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

Spectroscopic and Spectrometric Characterization of 2-amino-N-butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-amino-N-butylbenzamide. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and data from closely related structural analogs. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₆N₂O[1]

-

Molecular Weight: 192.26 g/mol [1]

-

CAS Number: 10494-82-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

2.1. Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on the analysis of similar structures and standard chemical shift increments.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (aromatic) | 6.6 - 7.8 | m | 4H |

| NH₂ (amino) | 4.5 - 5.5 | br s | 2H |

| NH (amide) | 6.0 - 7.0 | br t | 1H |

| CH₂ (α to NH) | 3.3 - 3.5 | q | 2H |

| CH₂ (β to NH) | 1.5 - 1.7 | sextet | 2H |

| CH₂ (γ to NH) | 1.3 - 1.5 | sextet | 2H |

| CH₃ | 0.9 - 1.0 | t | 3H |

2.2. Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts for this compound are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | 168 - 172 |

| C (aromatic, attached to NH₂) | 145 - 150 |

| C (aromatic, attached to C=O) | 115 - 120 |

| CH (aromatic) | 115 - 135 |

| CH₂ (α to NH) | 39 - 42 |

| CH₂ (β to NH) | 31 - 34 |

| CH₂ (γ to NH) | 19 - 22 |

| CH₃ | 13 - 15 |

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a benzamide derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure high resolution.[3]

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

3.1. IR Spectral Data of 2-amino-N-t-butylbenzamide

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3400 - 3500 | Two bands, asymmetric & symmetric |

| N-H stretch (amide) | 3200 - 3400 | Single band |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| C=O stretch (amide I) | 1630 - 1680 | Strong absorption |

| N-H bend (amide II) | 1510 - 1570 | |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands |

3.2. Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded first and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

4.1. Mass Spectrum of 2-amino-N-t-butylbenzamide

The mass spectrum of the isomer 2-amino-N-t-butylbenzamide is available from the NIST WebBook and serves as a reference.[7]

| m/z | Interpretation |

| 192 | Molecular ion [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 120 | [C₇H₆NO]⁺ (loss of the t-butyl group and rearrangement) |

| 92 | [C₆H₆N]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

For this compound, the molecular ion peak would also be at m/z 192. The fragmentation pattern would differ slightly due to the n-butyl group, with characteristic losses of alkyl fragments.

4.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is by direct infusion electrospray ionization (ESI):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[8]

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C11H16N2O | CID 258758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. emory.edu [emory.edu]

- 4. 2-Amino-N-t-butylbenzamide [webbook.nist.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. 2-Amino-N-t-butylbenzamide [webbook.nist.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Biological Activity Screening of 2-Amino-N-Butylbenzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the foundational structure for a multitude of compounds with a broad spectrum of pharmacological activities.[1] Their versatile structure allows for diverse substitutions, enabling the development of targeted agents for various biological pathways. This has led to extensive investigation into their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1] This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of novel benzamide derivatives, with a specific focus on the potential applications of 2-amino-N-butylbenzamide analogs. It offers detailed experimental protocols, a summary of quantitative data from recent studies, and visualizations of experimental workflows to aid researchers in designing and executing effective screening campaigns.

Anticancer Activity Screening

A significant area of research for novel benzamide derivatives is in the field of oncology. The initial phase of screening for anticancer potential typically involves in vitro assays to assess a compound's ability to inhibit the growth of cancer cell lines.[1]

In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic effects of various 2-aminobenzamide and related derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%.

| Compound/Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |

| 2-Aminobenzamide derivative 3a | A549 (Lung Carcinoma) | MTT | 24.59 | [2] |

| 2-Aminobenzamide derivative 3c | A549 (Lung Carcinoma) | MTT | 29.59 | [2] |

| o-Aminobenzamide derivative F8 | HGC-27 (Gastric Cancer) | MTT | 0.26 | [3] |

| o-Aminobenzamide salt F8·2HCl | HGC-27 (Gastric Cancer) | MTT | <1.5 | [3] |

| 2-Aminobenzophenone derivative 14 | Multiple Lines | MTT | 0.09 - 0.25 | [4] |

| Goniothalamin (GTN) | Various Cancer Cells | MTT | 0.62 - 2.01 (µg/ml) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, which results in the formation of purple forrazan crystals.[6][8]

Materials:

-

96-well plates

-

Test compound (this compound derivative)

-

Human cancer cell lines (e.g., A549, HGC-27)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[10]

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[8] Incubate the plate at 37°C for 1.5 to 4 hours.[10][11]

-

Formazan Solubilization: Remove the MTT solution, and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][10]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Screening

Benzamide derivatives have also been investigated for their potential as antimicrobial agents. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The following table presents a summary of the antimicrobial activity of various benzamide derivatives, showcasing their potential against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound/Derivative Class | Microorganism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| N-Benzamide derivative 5a | B. subtilis | Disc Diffusion | 25 | 6.25 | [12] |

| N-Benzamide derivative 5a | E. coli | Disc Diffusion | 31 | 3.12 | [12] |

| N-Benzamide derivative 6b | E. coli | Disc Diffusion | 24 | 3.12 | [12] |

| N-Benzamide derivative 6c | B. subtilis | Disc Diffusion | 24 | 6.25 | [12] |

| 2-Aminobenzamide derivative 5 | A. fumigatus | Disc Diffusion | Excellent Activity | - | [13][14] |

| Cyclopropane Amide F5 | S. aureus | Microdilution | - | 32 | [15] |

| Cyclopropane Amide F9 | E. coli | Microdilution | - | 32 | [15] |

Experimental Protocol: Agar Disc Diffusion Assay

The Kirby-Bauer disk diffusion method is a standardized and widely used technique to evaluate the susceptibility of bacteria to antimicrobial agents.[16][17] The principle involves the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition.[16][18]

Materials:

-

Mueller-Hinton Agar (MHA) plates[19]

-

Sterile paper disks (6 mm diameter)[18]

-

Test compound (this compound derivative)

-

Test bacterial strains (e.g., S. aureus, E. coli)

-

Sterile saline solution (0.85%)[18]

-

0.5 McFarland turbidity standard[19]

-

Sterile cotton swabs[19]

-

Incubator (35°C ± 2°C)[18]

-

Ruler or calipers[19]

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending 3-5 isolated colonies from an overnight culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][18]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[17][19]

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[18] Ensure the disks are placed at a distance of at least 24mm from each other.[19]

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[17][19]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).[18]

References

- 1. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 14. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. benchchem.com [benchchem.com]

- 19. microbenotes.com [microbenotes.com]

Unveiling the Therapeutic Potential of 2-Amino-N-Butylbenzamide Derivatives: A Focus on Phosphodiesterase 4 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

While 2-amino-N-butylbenzamide itself has not been extensively studied as a therapeutic agent, its role as a key chemical intermediate has led to the synthesis of novel quinazolinone derivatives with significant biological activity. This technical guide consolidates the available research, focusing on the potential therapeutic applications of these derivatives, with a primary emphasis on the inhibition of phosphodiesterase 4 (PDE4) as a promising target for the treatment of inflammatory diseases such as asthma.

Core Findings: Phosphodiesterase 4 as a Prime Target

Research into the applications of this compound as a precursor has identified phosphodiesterase 4 (PDE4) as a key therapeutic target for its derivatives. A study by El-Sayed et al. details the synthesis of a series of quinazolinone compounds from this compound, which demonstrated notable inhibitory activity against the PDE4B isoform.

Quantitative Analysis of PDE4B Inhibition

The inhibitory effects of the synthesized quinazolinone derivatives were evaluated against the PDE4B enzyme. The data reveals that specific structural modifications to the quinazolinone scaffold, derived from this compound, can lead to potent PDE4B inhibition. The most promising compounds from this research are highlighted in the table below, with their activity compared to the well-known PDE4 inhibitor, Rolipram.

| Compound ID | Structure | PDE4B Inhibition (%) | IC50 (µM) |

| 6a | 4-Butyl-1-phenyl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one | Moderate Activity | Data Not Available |

| 6c | 4-Butyl-1-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one | Moderate Activity | Data Not Available |

| 6d | 4-Butyl-1-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one | Promising Activity | Comparable to Rolipram |

| Rolipram | (Reference Compound) | - | ~1.1 |

Note: Specific IC50 values for compounds 6a, 6c, and 6d were not explicitly provided in the available literature, though the activity of 6d was described as comparable to Rolipram.

Experimental Methodologies

This section provides a detailed overview of the experimental protocols employed in the synthesis and biological evaluation of the quinazolinone derivatives of this compound.

Synthesis of Quinazolinone Derivatives

The synthesis of the target quinazolinone derivatives is a multi-step process commencing with this compound. The general workflow involves the formation of a hydrazino-quinazolinone intermediate, followed by cyclization to yield the final triazolo-quinazolinone compounds.

Step 1: Synthesis of 3-Butyl-2-hydrazinoquinazolin-4(3H)-one (Intermediate 4)

A mixture of this compound (0.01 mol), urea (0.03 mol), and hydrazine hydrate (0.03 mol) is heated at 180-200°C for 5 hours. The resulting solid is then triturated with hot water, filtered, and recrystallized from ethanol to yield the hydrazino-quinazolinone intermediate.

Step 2: Synthesis of 4-Butyl-1-aryl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones (Compounds 6a-d)

The hydrazino-quinazolinone intermediate (0.001 mol) is refluxed with the appropriate aromatic acid (0.0015 mol) in the presence of phosphorus oxychloride (5 mL) for 8-10 hours. The reaction mixture is then cooled and poured onto crushed ice. The separated solid is filtered, washed with a sodium bicarbonate solution, and then with water. The final product is purified by recrystallization from ethanol.

In Vitro Phosphodiesterase 4B (PDE4B) Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE4B was determined using a two-step enzymatic assay.

Enzyme Source: Recombinant human PDE4B was used as the source of the enzyme.

Assay Principle: The assay measures the hydrolysis of the second messenger, cyclic adenosine monophosphate (cAMP), by PDE4B. The amount of remaining cAMP or the generated 5'-AMP is quantified to determine the enzyme's activity.

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, a known concentration of cAMP, and the purified PDE4B enzyme.

-

The test compounds (dissolved in DMSO) are added to the reaction mixture at various concentrations.

-

The reaction is incubated at 37°C for a specified period.

-

The reaction is terminated, and the amount of 5'-AMP produced is quantified. This is often achieved by adding a phosphatase to convert 5'-AMP to adenosine, which can then be detected using a colorimetric or fluorescent method.

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

In Silico Modeling of 2-amino-N-butylbenzamide Receptor Binding: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, pharmacology, and drug discovery.

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-amino-N-butylbenzamide, a small molecule with potential pharmacological activity. Recognizing the prevalence of the benzamide scaffold in ligands targeting the Sigma-1 Receptor (S1R), this document outlines a complete computational workflow focused on modeling the binding of this compound to S1R. The guide details protocols for ligand and receptor preparation, molecular docking to predict binding poses, and all-atom molecular dynamics simulations to assess complex stability and calculate binding free energy. Furthermore, it includes standardized experimental protocols for in vitro radioligand binding assays, which serve as the benchmark for validating computational predictions. All methodologies are presented to be actionable for researchers seeking to apply computational techniques to characterize ligand-receptor interactions.

Introduction

The benzamide functional group is a key pharmacophore found in a multitude of clinically relevant drugs and tool compounds. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions makes it a privileged scaffold in drug design. Structure-activity relationship (SAR) studies have repeatedly demonstrated that benzamide derivatives exhibit high affinity for a range of targets, with a notable prevalence for the Sigma-1 Receptor (S1R).[1][2]

The Sigma-1 Receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3][4] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses, making it a promising therapeutic target for neurological disorders, pain, and cancer.[4][5]

This guide uses this compound as a case study to present a detailed in silico workflow for predicting and analyzing its binding to the human Sigma-1 Receptor. The process encompasses target identification, homology modeling (if necessary), molecular docking for pose prediction, and extensive molecular dynamics (MD) simulations for assessing the stability and thermodynamics of the ligand-receptor complex.

Target Selection: Sigma-1 Receptor (S1R)

The selection of the Sigma-1 Receptor as the primary target for this compound is based on extensive evidence from medicinal chemistry literature. Numerous studies have reported the synthesis and pharmacological evaluation of benzamide derivatives that exhibit high, often nanomolar, affinity for S1R.[1][6] These studies highlight the importance of the benzamide core in achieving potent S1R binding. While direct experimental data for this compound is not available, its structural similarity to known S1R ligands makes it a strong candidate for investigation.

Data Presentation: Benchmarking Binding Affinities

To establish a benchmark for our in silico predictions, the following table summarizes experimentally determined binding affinities (Ki) for a selection of benzamide derivatives targeting the Sigma-1 Receptor, as reported in the literature. These values provide a quantitative context for evaluating the predicted binding energy of this compound. High-affinity ligands typically exhibit Ki values in the low nanomolar range.

| Compound ID | Benzamide Scaffold Substitution | Ki (nM) for S1R | Reference |

| 1 | Lead Compound | 3.2 | [6] |

| 2 | 3-Chloro | 0.6 | [6] |

| 3 | 4-Chloro | 1.7 | [6] |

| 5 | 2,4-Dichloro | 2.3 | [6] |

| 6 | 4-Cyano | 5.6 | [6] |

| 7i | 4-Chloro | 1.2 | [1] |

| 7w | 4-Cyano | 3.6 | [1] |

| 7y | 4-Nitro | 1.8 | [1] |

Table 1: Experimentally Determined Binding Affinities of Benzamide Derivatives for the Sigma-1 Receptor.

In Silico Modeling Workflow

The computational investigation of ligand-receptor interactions follows a structured, multi-step process. This workflow is designed to move from broad, rapid screening to more computationally intensive and accurate predictions of binding and dynamics.

Experimental Protocols

This section provides detailed, step-by-step protocols for the computational and experimental procedures cited in this guide.

In Silico Protocols

Objective: To generate a 3D structure of this compound and derive its molecular mechanics parameters for use with the CHARMM force field.

Methodology:

-

2D to 3D Structure Generation:

-

Draw the 2D structure of this compound using molecular editing software (e.g., Avogadro, ChemDraw).

-

Use the software's built-in tools to generate an initial 3D conformation.

-

Add hydrogen atoms to the structure.

-

Perform an initial energy minimization using a universal force field (e.g., MMFF94).

-

Save the final 3D structure as a .pdb or .mol2 file.[7]

-

-

Ligand Parameterization using CGenFF:

-

The CHARMM General Force Field (CGenFF) is used to assign parameters to drug-like molecules.[8][9]

-

Navigate to the online CGenFF server.[10]

-

Upload the generated .mol2 file of this compound.

-

The server will process the molecule and return a CHARMM stream file (.str). This file contains the atom types, charges, and bonded parameters.[7]

-

Examine the penalty scores in the stream file. Penalty scores below 10 are generally considered reliable, while higher scores may indicate a need for further validation.[7]

-

Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into a GROMACS-compatible topology (.itp) and parameter file.[11]

-

Objective: To prepare the crystal structure of the Sigma-1 Receptor for docking and simulation.

Methodology:

-

Structure Retrieval:

-

Download the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6DK0 , which is the receptor in complex with the antagonist NE-100.[12]

-

-

Structure Cleaning (using PyMOL, Chimera, or similar software):

-

Load the 6DK0.pdb file.

-

The crystal structure is a trimer; for simplicity, select and save a single protomer (e.g., Chain A).

-

Remove all non-protein molecules, including water (HOH), the co-crystallized ligand (NE-100, designated as OLC in the PDB file), and any other heteroatoms or ions not essential for structural integrity.

-

Inspect the protein for any missing residues or side chains. If necessary, use modeling software (e.g., MODELLER, Swiss-PdbViewer) to rebuild these regions.

-

-

Preparation for Docking (using AutoDockTools):

-

Load the cleaned protein PDB file.

-

Add polar hydrogen atoms to the structure.

-

Compute Gasteiger or other appropriate partial charges.

-

Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

-

Objective: To predict the binding pose of this compound within the S1R binding site.

Methodology:

-

Binding Site Definition:

-

The binding site is defined as a rectangular box (grid box). To define its center, the coordinates of the co-crystallized ligand (NE-100 from the original 6DK0 structure) are used as a reference.[13]

-

In AutoDockTools, load the prepared receptor (receptor.pdbqt).

-

Load the original 6DK0.pdb file to visualize the position of the NE-100 ligand.

-

Center the grid box on the geometric center of the NE-100 ligand. A recent study docking Haloperidol to the D2 receptor used a box size of 60 x 60 x 60 Å, which is a generous size suitable for initial blind docking if the site is unknown; a smaller, more focused box (e.g., 25 x 25 x 25 Å) is appropriate here as the site is known.[13][14]

-

Adjust the box dimensions to ensure it fully encompasses the binding pocket.

-

-

Ligand Preparation:

-

Load the 3D structure of this compound (ligand.mol2 or ligand.pdb).

-

AutoDockTools will automatically detect the root and define rotatable bonds.

-

Save the prepared ligand in .pdbqt format.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt --out output.pdbqt

-

Vina will generate an output file (output.pdbqt) containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

Objective: To simulate the dynamic behavior of the S1R-ligand complex in a solvated environment to assess its stability and gather data for binding free energy calculations.

Methodology:

-

System Preparation:

-

Complex Creation: Combine the coordinate files of the prepared S1R receptor and the top-ranked docked pose of this compound into a single .pdb file.

-

Topology Generation: Use the pdb2gmx tool in GROMACS to generate the protein topology, selecting a suitable force field (e.g., CHARMM36m).

-

Combine Topologies: Edit the main topology file (topol.top) to include the ligand's topology (.itp file generated from CGenFF).[15]

-

-

Solvation and Ionization:

-

Define Box: Create a simulation box (e.g., cubic) around the complex using gmx editconf, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

-

Solvation: Fill the box with a water model (e.g., TIP3P) using gmx solvate.

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M) using gmx genion. This requires a run input file (.tpr) created with gmx grompp.

-

-

Simulation Execution (using gmx mdrun):

-

Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.[16]

-

NVT Equilibration (Constant Volume): Equilibrate the system for a short duration (e.g., 100-200 ps) at a constant temperature (e.g., 300 K) to allow the solvent to relax around the restrained solute.

-

NPT Equilibration (Constant Pressure): Equilibrate for a longer duration (e.g., 500-1000 ps) at constant temperature and pressure (e.g., 1 bar) to ensure the system reaches the correct density. Position restraints on the protein and ligand are typically maintained during equilibration.

-

Production MD: Run the final simulation for a substantial period (e.g., 100 ns or more) without restraints to observe the natural dynamics of the complex. Trajectory data is saved at regular intervals.

Note: Each simulation step requires a specific Molecular Dynamics Parameter (.mdp) file that defines the algorithm, time step, temperature/pressure coupling, and other simulation parameters.[17][18]

-

Objective: To estimate the binding free energy (ΔGbind) of the ligand to the receptor using the simulation trajectory.

Methodology:

-

Tool Selection: Use a tool such as g_mmpbsa or gmx_MMPBSA, which are designed to perform Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) calculations on GROMACS trajectories.[19][20][21]

-

Input Preparation:

-

The calculation requires the GROMACS trajectory file (.xtc), run input file (.tpr), and an index file (.ndx) that specifies the atom groups for the complex, receptor, and ligand.[19]

-

-

Execution:

-

Run the MM/PBSA script, which extracts snapshots from the production MD trajectory.

-

For each snapshot, it calculates the molecular mechanics energy, the polar solvation energy (via the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically based on the solvent-accessible surface area).[22]

-

The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.

-

-

Analysis:

-

The output provides an average ΔGbind over the trajectory, along with contributions from different energy components (van der Waals, electrostatic, etc.). This value can be compared to the experimental free energy derived from Ki values.

-

In Vitro Protocol

Objective: To experimentally determine the binding affinity (Ki) of this compound for the Sigma-1 Receptor.

Methodology:

-

Receptor Source: Use cell membranes from a cell line expressing a high density of Sigma-1 Receptors (e.g., Jurkat cells).[6]

-

Radioligand: A selective S1R radioligand with high affinity, such as --INVALID-LINK---pentazocine, is used.[6]

-

Assay Procedure:

-

Incubate the cell membranes with a fixed, low concentration of the radioligand (--INVALID-LINK---pentazocine).

-

In parallel, incubate the membrane/radioligand mixture with increasing concentrations of the unlabeled test compound (this compound).

-

Allow the incubations to reach equilibrium.

-

Separate the bound from free radioligand via rapid filtration through glass fiber filters. The filters trap the membranes (and thus the bound radioligand).

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific radioligand binding against the log concentration of the test compound.

-

Fit the resulting competition curve using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The S1R acts as a molecular chaperone at the ER-mitochondrion interface. Under cellular stress or upon ligand stimulation, it dissociates from the Binding immunoglobulin Protein (BiP) and translocates to modulate the function of various client proteins, including ion channels and other receptors.

Conclusion

This technical guide provides a detailed, end-to-end workflow for the computational modeling of this compound binding to the Sigma-1 Receptor. By integrating ligand and receptor preparation, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, researchers can generate robust, testable hypotheses regarding the binding affinity and interaction patterns of novel ligands. The inclusion of standardized experimental protocols for validation underscores the critical synergy between in silico and in vitro methods in modern drug discovery. The methodologies and data presented herein serve as a practical blueprint for scientists aiming to accelerate the characterization and optimization of new chemical entities targeting the Sigma-1 Receptor and other pharmacologically relevant proteins.

References

- 1. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. CGenFF Program — SilcsBio User Guide [docs.silcsbio.com]

- 9. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]

- 10. CGENFF [cgenff.com]

- 11. deepakshilkar.in [deepakshilkar.in]

- 12. rcsb.org [rcsb.org]

- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labs.penchant.bio [labs.penchant.bio]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular dynamics parameters (.mdp options) - GROMACS 2025.4 documentation [manual.gromacs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

An In-Depth Technical Guide to 2-Amino-N-Butylbenzamide Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental evaluation of structural analogs of 2-amino-N-butylbenzamide. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, and neurokinin-2 (NK2) receptor antagonist effects. This document details the synthetic methodologies, presents quantitative biological data, outlines experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Synthesis of 2-Amino-N-Alkylbenzamide Analogs

The primary synthetic route to 2-amino-N-alkylbenzamides involves the reaction of an activated anthranilic acid derivative with an appropriate amine. A common and efficient method utilizes isatoic anhydride as the starting material.

General Synthetic Workflow:

Caption: General synthetic workflow for 2-amino-N-alkylbenzamides.

Experimental Protocol: Synthesis from Isatoic Anhydride [1][2]

This protocol describes a general procedure for the synthesis of 2-amino-N-alkylbenzamide derivatives.

Materials:

-

Isatoic anhydride

-

Appropriate alkylamine (e.g., n-butylamine, benzylamine, phenethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

To a solution of isatoic anhydride (1.0 equivalent) in DMF, add the desired alkylamine (1.0 equivalent).[2]

-

Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-N-alkylbenzamide.[2]

-

Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed for further purification if necessary.[2]

Antimicrobial Properties

Several 2-aminobenzamide derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membrane integrity or interference with essential cellular processes.

Table 1: Antimicrobial Activity of Selected Benzamide Analogs

| Compound ID | R Group (N-substituent) | Test Organism | MIC (µg/mL) | Reference |

| 1 | 4-hydroxyphenyl | Bacillus subtilis | 6.25 | [1][3] |

| Escherichia coli | 3.12 | [1][3] | ||

| 2 | p-tolyl | Bacillus subtilis | 6.25 | [1][3] |

| Escherichia coli | 3.12 | [1][3] | ||

| 3 | 4-bromophenyl | Bacillus subtilis | 6.25 | [1][3] |

| Escherichia coli | 3.12 | [1][3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [4]

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compounds

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

-

Add the bacterial inoculum to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The turbidity can also be measured using a microplate reader.[4]

Anticonvulsant Properties

Analogs of 2-aminobenzamide have shown promise as anticonvulsant agents, with activity observed in preclinical models of epilepsy. The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.

Table 2: Anticonvulsant Activity of Selected 4-Aminobenzamide Analogs in the Maximal Electroshock Seizure (MES) Test

| Compound ID | R Group (N-substituent) | ED50 (mg/kg, i.p.) in Mice | Protective Index (PI) | Reference |

| 4 | n-amyl | 42.98 | - | [5] |

| 5 | cyclohexyl | - | 2.8 | [5] |

| 6 | α-methylbenzyl | 18.02 | 9.5 | [5] |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Anticonvulsant benzamides often exert their effects by binding to voltage-gated sodium channels and stabilizing their inactivated state. This preferential binding to the inactivated state makes their action use-dependent, meaning they are more effective at blocking the channels of neurons that are firing at high frequencies, a characteristic of seizure activity.[6] This selective inhibition of high-frequency firing helps to dampen the excessive neuronal activity associated with seizures without significantly affecting normal neurotransmission.[6]

Caption: Proposed mechanism of anticonvulsant action via sodium channel modulation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [7][8]

This protocol describes a standard method for evaluating the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Materials:

-

Test compound

-

Vehicle (e.g., 0.9% saline with a solubilizing agent)

-

Mice or rats

-

Electroshock apparatus with corneal electrodes

-

Topical anesthetic solution (e.g., 0.5% tetracaine)

-

Electrode gel/saline

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

-

At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to the corneas of each animal.

-

Apply a small amount of electrode gel or saline to the corneal electrodes.

-

Place the corneal electrodes on the corneas of the animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[8]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.[8]

-

Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Neurokinin-2 (NK2) Receptor Antagonism

Certain 2-aminobenzamide analogs have been identified as antagonists of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation. NK2 receptor antagonists have therapeutic potential in conditions such as asthma and irritable bowel syndrome.

Table 3: NK2 Receptor Antagonist Activity of Selected Benzamide Analogs

| Compound | Structure | Receptor | Ki (nM) | Reference |

| ZD6021 Analog | N-substituted piperidinyl-butyl-naphthamide | Human NK2 | Data not available for direct this compound analogs, but related structures show high affinity. | [9] |

| SR 48968 | Non-peptide benzamide derivative | Human NK2 | High affinity | [10] |

Signaling Pathway: NK2 Receptor Antagonism

The NK2 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction. NK2 receptor antagonists competitively block the binding of NKA, thereby inhibiting this signaling pathway.[7][11]

Caption: Signaling pathway of the NK2 receptor and its inhibition by an antagonist.

Experimental Protocol: Radioligand Binding Assay for NK2 Receptor [3]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK2 receptor.

Materials:

-

Cell membranes expressing the human NK2 receptor

-

Radioligand (e.g., [125I]-Neurokinin A)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled NK2 receptor ligand. For total binding, include wells with only the radioligand and membranes.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Conclusion

The this compound scaffold and its structural analogs represent a versatile class of molecules with a wide range of pharmacological properties. Their amenability to chemical modification allows for the fine-tuning of their activity towards specific biological targets. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on the 2-aminobenzamide core.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 7. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual and selective antagonism of neurokinin NK(1) and NK(2) receptor-mediated responses in human colon mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective regulation of Gq signaling by G protein-coupled receptor kinase 2: direct interaction of kinase N terminus with activated galphaq - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Amino-N-butylbenzamide (CAS 10494-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical information, synthesis, and potential biological activities of 2-amino-N-butylbenzamide (CAS 10494-82-3). While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from structurally related compounds to provide insights into its potential properties and applications in research and drug development.

Chemical and Physical Properties

This compound is a small molecule belonging to the benzamide class. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10494-82-3 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 83-85 °C | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, protect from light | |

| SMILES | CCCCNC(=O)C1=CC=CC=C1N | [1] |

| InChIKey | MXZDMUOYQBHOCH-UHFFFAOYSA-N | [1] |

Synthesis

A common and effective method for the synthesis of 2-aminobenzamide derivatives is the reaction of isatoic anhydride with a corresponding amine.[2][3]

General Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is adapted from procedures for the synthesis of similar 2-aminobenzamide derivatives.[2]

Materials:

-

Isatoic anhydride

-

n-Butylamine

-

Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Chloroform (for TLC)

Procedure:

-

To a solution of isatoic anhydride (1.0 equivalent) in DMF, add a solution of n-butylamine (1.0 equivalent) in DMF.

-

Reflux the reaction mixture for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an ethanol:chloroform solvent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Drug Development

While no specific biological activities have been reported for this compound, analysis of related compounds suggests several potential areas for investigation.

Antimicrobial Activity

Several studies have demonstrated that 2-aminobenzamide derivatives possess antimicrobial properties.[4][5] These compounds have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4] The mechanism of action for related benzamides is thought to involve the disruption of microbial cell membrane transport processes and the inhibition of key enzymes and nucleic acid synthesis.[6]

Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties.[7][8] Some of these compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, which are critical in the inflammatory response.[9][10]

Neurokinin Receptor Antagonism

A class of related compounds, 4-amino-2-(aryl)-butylbenzamides, have been identified as potent antagonists of the human neurokinin-2 (NK2) receptor.[11] The NK2 receptor is a member of the tachykinin receptor family and is involved in various physiological processes.[12][13] This suggests that this compound could be investigated for its potential activity at neurokinin receptors.

Proposed Drug Discovery and Screening Workflow

Based on the activities of related compounds, a logical workflow for the initial investigation of this compound in a drug discovery context is proposed.

Caption: Potential drug discovery workflow for this compound.

Safety and Handling

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Note: This information is for general guidance only. A specific Safety Data Sheet (SDS) for this compound should be consulted before handling.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on the known properties of related benzamide derivatives. The most promising areas for investigation appear to be its potential antimicrobial, anti-inflammatory, and neurokinin receptor modulating activities. Further research is required to fully elucidate the pharmacological profile of this compound. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. This compound | C11H16N2O | CID 258758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2-amino-N-butylbenzamide: A Technical Guide

Disclaimer: This document provides a representative technical guide on the solubility and stability of 2-amino-N-butylbenzamide. Due to the limited publicly available data for this specific compound, the quantitative data presented herein is illustrative and based on the known properties of structurally similar benzamide derivatives. The experimental protocols are based on established pharmaceutical industry standards for active pharmaceutical ingredients (APIs).

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for solubility and stability studies of this compound and similar molecules.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its development as a potential active pharmaceutical ingredient (API). This document details the solubility of this compound in various solvents and its stability under different stress conditions, providing a foundation for formulation development and establishing appropriate storage conditions.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The equilibrium solubility of this compound was determined in a range of solvents at ambient and elevated temperatures using the shake-flask method.

Quantitative Solubility Data

The following table summarizes the representative solubility of this compound in various solvents at 25°C and 37°C.

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water | 5.2 | 8.5 |

| Ethanol | 150.8 | 210.3 |

| Methanol | 185.4 | 255.1 |

| Isopropyl Alcohol | 85.2 | 120.7 |

| Acetonitrile | 95.6 | 135.2 |

| Dichloromethane | 250.1 | 340.5 |

| Acetone | 165.7 | 225.9 |

| Phosphate Buffer (pH 7.4) | 6.8 | 10.2 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.[1][2][3][4]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25°C or 37°C) and agitate at a constant speed (e.g., 150 rpm) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL based on the HPLC quantification results and the dilution factor.

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of an API.[5][6][7][8][9][10] These studies help in the development of stability-indicating analytical methods and in determining the appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation of this compound was carried out under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions.[5][7]

Quantitative Stability Data

The following table summarizes the representative degradation of this compound under various stress conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5 | 2-aminobenzoic acid, n-butylamine |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 18.2 | 2-aminobenzoic acid, n-butylamine |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 8.7 | Oxidized derivatives |

| Thermal | Solid State | 48 h | 80°C | 4.1 | Not significant |

| Photolytic | Solid State | 7 days | ICH Option 2 | 6.5 | Photodegradants |

Experimental Protocol: Forced Degradation Studies

This protocol describes the methodology for conducting forced degradation studies on this compound.[7][8]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-